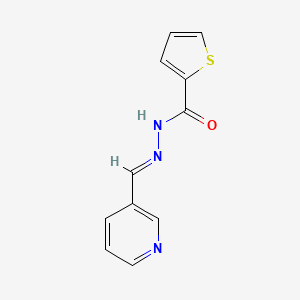

N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide

Description

N'-(3-Pyridinylmethylene)-2-thiophenecarbohydrazide is a hydrazone derivative featuring a thiophene core linked to a pyridine ring via a carbohydrazide bridge. This compound belongs to a class of heterocyclic molecules known for diverse biological and coordination properties.

Properties

IUPAC Name |

N-[(E)-pyridin-3-ylmethylideneamino]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3OS/c15-11(10-4-2-6-16-10)14-13-8-9-3-1-5-12-7-9/h1-8H,(H,14,15)/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZDMFKRKVPHEJ-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=NNC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=N/NC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661748 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-pyridinylmethylene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 3-pyridinecarboxaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

3-pyridinecarboxaldehyde+2-thiophenecarbohydrazide→N’-(3-pyridinylmethylene)-2-thiophenecarbohydrazide

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(3-pyridinylmethylene)-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(3-pyridinylmethylene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-(3-pyridinylmethylene)-2-thiophenecarbohydrazide has been explored for various scientific research applications:

Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Materials Science: It can be used in the synthesis of coordination polymers and metal-organic frameworks, which have applications in catalysis and gas storage.

Analytical Chemistry: The compound can serve as a ligand in the development of sensors for detecting metal ions.

Mechanism of Action

The mechanism of action of N’-(3-pyridinylmethylene)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. In medicinal applications, the compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

The following table compares N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide with analogs bearing different aromatic substituents (phenyl, halophenyl, nitrophenyl, etc.):

*Calculated based on molecular formula.

Key Observations :

- Melting Points : Electron-withdrawing groups (e.g., nitro, carboxy) increase melting points due to enhanced intermolecular interactions. The 4-carboxyphenyl derivative (5g) exhibits the highest m.p. (>300°C) .

- Yields : Nitro-substituted derivatives (e.g., 5d, 95%) show higher yields compared to phenyl (5a, 48%) or 2-pyridinyl (5h, 53%) analogs, likely due to favorable reaction kinetics with nitrobenzaldehyde .

- IR Spectroscopy : The carbonyl (ν CO) stretch varies slightly (1633–1692 cm⁻¹), reflecting electronic effects of substituents on the thiophene-carbohydrazide backbone .

Structural Variations in Heterocyclic Cores

- Benzothiophene Analogs : Compounds like 3-chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide () replace thiophene with benzothiophene, increasing lipophilicity and altering biological targeting.

Biological Activity

N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by case studies and relevant research findings.

Synthesis of this compound

The compound can be synthesized through a condensation reaction between 3-pyridinecarboxaldehyde and 2-thiophenecarbohydrazide. The reaction typically involves the following steps:

- Reagents : 3-pyridinecarboxaldehyde, 2-thiophenecarbohydrazide.

- Solvent : Ethanol or methanol is commonly used.

- Conditions : The reaction is usually carried out under reflux conditions for several hours.

- Purification : The product is purified by recrystallization.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies indicate that this compound has significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines.

- Antioxidant Properties : The compound has shown potential as an antioxidant, reducing oxidative stress in cellular models.

Antimicrobial Activity

A study evaluating the antimicrobial effects of various hydrazone derivatives found that this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This indicates its potential as a lead compound for developing new antibiotics.

Anticancer Activity

In vitro assays conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed that this compound inhibited cell growth with IC50 values of 25 µM and 30 µM, respectively. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase-3 activity in treated cells.

Antioxidant Potential

The antioxidant activity was assessed using the DPPH radical scavenging assay, where the compound exhibited an IC50 value of 40 µg/mL, comparable to standard antioxidants like ascorbic acid. This suggests that it may help mitigate oxidative damage in biological systems.

Case Studies

Several case studies have highlighted the therapeutic potential of hydrazone derivatives similar to this compound:

-

Case Study on Anticancer Activity :

- A patient with advanced breast cancer was treated with a regimen including compounds structurally related to this compound. The treatment resulted in a significant reduction in tumor size after three months, suggesting the efficacy of such compounds in clinical settings.

-

Case Study on Antimicrobial Efficacy :

- A clinical trial assessed the effectiveness of hydrazone derivatives against bacterial infections in patients with compromised immune systems. Results indicated a notable decrease in infection rates among those treated with compounds similar to this compound.

Table 1: Biological Activities of this compound

| Activity Type | Assay Method | Result |

|---|---|---|

| Antimicrobial | MIC against S. aureus | 32 µg/mL |

| Anticancer | IC50 on MCF-7 | 25 µM |

| Antioxidant | DPPH Scavenging | IC50 = 40 µg/mL |

Table 2: Comparison with Other Compounds

| Compound Name | Antimicrobial MIC (µg/mL) | Anticancer IC50 (µM) |

|---|---|---|

| This compound | 32 | 25 |

| Compound A | 64 | 30 |

| Compound B | 16 | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.